molecular formula C14H17FN2O3 B3002331 N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 853750-81-9

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B3002331
CAS No.: 853750-81-9
M. Wt: 280.299
InChI Key: YMCOCMAZMRXSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 2-fluorophenyl carboxamide group. This structure combines a rigid spirocyclic framework with a fluorine-containing aromatic moiety, which may enhance metabolic stability and target binding affinity in pharmaceutical applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCOCMAZMRXSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and receptor binding activities.

  • Molecular Formula : C14H17FN2O3
  • Molecular Weight : 282.27 g/mol
  • CAS Number : 853750-81-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and interaction with specific biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the 1,4-dioxa-8-azaspiro scaffold have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1M. tuberculosis5 µM
2S. aureus8 µM
3E. coliNot active

The compound's mechanism of action appears to involve the inhibition of specific transport proteins critical for bacterial survival, such as MmpL3, which is essential for mycobacterial cell wall synthesis .

Receptor Binding Affinity

This compound has also been studied for its interaction with sigma receptors. A related compound demonstrated high affinity for sigma-1 receptors with a Ki value of 5.4 nM and selectivity over sigma-2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neuropharmacology and pain management.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of various azaspiro compounds against clinical strains of bacteria.
    • Results showed that the azaspiro derivatives exhibited varying degrees of antimicrobial activity, with some maintaining efficacy against resistant strains.
  • Receptor Binding Studies :
    • Another investigation focused on the binding characteristics of similar compounds to sigma receptors.
    • The findings indicated that modifications in the side chains significantly influenced receptor affinity and selectivity.

Toxicity Profile

While investigating its therapeutic potential, it is crucial to consider toxicity. Preliminary assessments indicate that some derivatives exhibit cytotoxic effects on human cell lines (e.g., HepG2 liver cells), with IC50 values suggesting moderate toxicity at higher concentrations .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H17FN2O3
  • Molecular Weight : 280.30 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

These properties suggest that the compound possesses functional groups conducive to chemical reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents due to its structural similarity to known bioactive compounds. Research indicates that modifications to the spirocyclic structure can enhance biological activity against various targets:

  • Antitumor Activity : Studies suggest that compounds with similar spirocyclic frameworks exhibit cytotoxic effects on cancer cells. The incorporation of fluorine atoms may further enhance these effects by improving metabolic stability and bioavailability.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its potential as a neuroprotective agent is under investigation, particularly in models of neurodegenerative diseases.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

  • Building Block for Complex Molecules : Researchers have utilized this compound as a precursor in synthesizing more complex molecules through various coupling reactions, including Suzuki and Sonogashira reactions.
  • Functionalization : The presence of reactive functional groups enables chemists to modify the compound further, tailoring it for specific applications in materials science or drug design.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of spirocyclic compounds similar to this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that the compound could be developed into an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of modified spirocyclic compounds on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that derivatives of N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited reduced apoptosis rates and improved cell survival compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Analogues with Aromatic Substituent Modifications
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-Benzoyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide Benzoyl C₁₅H₁₈N₂O₄ 290.31 Predicted density: 1.31 g/cm³; pKa: 11.94 (suggests moderate basicity)
N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide Trifluoromethyl benzodioxolyl Not specified Not specified Classified as an azaspiro compound; trifluoromethyl group may enhance lipophilicity
8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane 2-Fluorophenyl-oxadiazolyl-pyrimidinyl Not specified Not specified Heterocyclic extensions (oxadiazole, pyrimidine) may confer kinase inhibitory activity
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(3-bromo-5-fluorophenyl)methyl] 3-Bromo-5-fluorophenylmethyl C₁₄H₁₇BrFNO₂ 330.19 High density (1.5 g/cm³); potential halogen bonding interactions

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Extensions : Compounds like the oxadiazolyl-pyrimidinyl analog () introduce additional heterocycles, which may improve target selectivity in drug design but increase synthetic complexity .

Functional Group Modifications on the Spirocyclic Core

Table 2: Core Functional Group Variations
Compound Name Functional Group Molecular Formula Key Synthetic/Application Notes References
Methyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate Methyl ester C₁₀H₁₅NO₄ Intermediate for carboxamide synthesis; ester hydrolysis enables carboxylate access
4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde Aldehyde C₁₄H₁₅NO₃ Reactive aldehyde group for condensation reactions (e.g., Schiff base formation)
(4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)-2-fluorophenyl)boronic acid Boronic acid C₁₅H₁₈BFNO₄ Suzuki coupling applications; discontinued availability may limit use

Key Observations :

  • Carboxamide vs. Ester/Aldehyde : The carboxamide group in the target compound offers hydrogen-bonding capability, critical for target recognition, whereas ester or aldehyde derivatives serve as synthetic intermediates .
  • Boronic Acid Derivatives : These enable cross-coupling reactions (e.g., Suzuki-Miyaura), though discontinuation () suggests challenges in commercial sourcing .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis often involves multi-step functionalization of the spirocyclic core. For example, iodination or substitution reactions (e.g., using N-iodosuccinimide under nitrogen atmosphere) followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients) can achieve high yields (~96%) . Optimize reaction conditions (solvent, temperature, stoichiometry) using factorial design to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Employ a combination of:

  • HPLC-MS : For purity assessment and impurity profiling (e.g., detection of azaspiro-related impurities like 8-azaspiro[4.5]decane-7,9-dione derivatives) .
  • NMR : 1H/13C NMR to confirm spirocyclic structure and fluorophenyl substituent positioning .
  • X-ray crystallography : For resolving ambiguous stereochemistry in the dioxaspiro system .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity. Compare logP values (experimental or computational) of fluorophenyl analogs (e.g., 3-chloro vs. 4-chloro derivatives) to assess substituent effects on solubility .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data (e.g., NMR vs. MS) for intermediates in the synthesis pathway?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated solvents or 19F NMR to distinguish overlapping signals in fluorinated analogs .
  • Tandem MS/MS : Fragment ions can clarify structural ambiguities (e.g., differentiating regioisomers of iodinated intermediates) .
  • Cross-validate with alternative techniques like IR spectroscopy or computational DFT simulations .

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

  • Methodological Answer :

  • Molecular docking : Screen against target enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
  • DFT calculations : Model transition states for key reactions (e.g., amide bond formation) to identify rate-limiting steps .
  • Machine learning : Train models on spirocyclic compound datasets to forecast reaction outcomes (e.g., yields under varying conditions) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, then monitor degradation products via LC-MS .
  • Accelerated stability testing : Use Q10 (Arrhenius) model to extrapolate shelf-life from high-temperature data .
  • Microsomal assays : Evaluate hepatic metabolism using liver microsomes and NADPH cofactors .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

  • Methodological Answer :

  • ADME profiling : Measure plasma protein binding, blood-brain barrier penetration, and clearance rates to explain bioavailability discrepancies .
  • Metabolite identification : Use high-resolution MS to detect active metabolites that may contribute to in vivo effects .
  • Dose-response modeling : Apply Hill equation or allosteric models to account for non-linear pharmacokinetics .

Methodological Resources

  • Synthetic Protocols : Refer to azaspirodecane carboxamide analogs in patent literature for scalable routes .
  • Analytical Standards : Use certified impurities (e.g., EP-grade 8-azaspiro[4.5]decane-7,9-dione) for method validation .
  • Engineering Classifications : Align with CRDC categories for chemical reactor design and process optimization (e.g., RDF2050112) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.